molecular formula C14H13NO3 B2380921 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester CAS No. 147078-60-2

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester

Cat. No. B2380921
CAS RN: 147078-60-2
M. Wt: 243.262
InChI Key: STYZUCBZLSWMTP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester, also known as HTN, is a chemical compound that has aroused interest both in scientific research and in the pharmaceutical industry due to its potential for various applications. It is an organic intermediate that can be obtained by esterification of p-hydroxyphenylpropionic acid .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester involves the esterification of p-hydroxyphenylpropionic acid. This process involves adding p-hydroxyphenylpropionic acid, methanol, and concentrated sulfuric acid to a flask and heating it to 120°C for 2 hours .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester is C14H13NO3. The molecular weight is 243.262.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester are primarily esterification reactions . More research is needed to fully understand the range of chemical reactions this compound can undergo.

Scientific Research Applications

Apoptotic Properties in Leukemia Cells

The compound derived from 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester has been found to induce apoptosis in human leukemia U937 cells. The number of hydroxyl groups on the benzoic acid significantly influences the apoptosis-inducing activity, indicating potential for therapeutic applications in leukemia treatment (Katoh et al., 2007).

Interaction with Nicotinic Acid Receptors

Research has shown that nicotinic acid (niacin) and its esters, including derivatives of 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester, interact with the hydroxy-carboxylic acid receptor HCA2 (GPR109A). This interaction is crucial for understanding the therapeutic potential of the compound, especially concerning its role in lipid metabolism (van Veldhoven et al., 2011).

Chemical Stability and Transformation

The compound shows interesting chemical behaviors, such as unexpected C–S bond cleavage during the hydrazination process. This unpredicted behavior signifies the compound's unique reactivity and potential for synthesis of new molecules (Nordin et al., 2016). Moreover, the compound's stability and transformation under different conditions have been a subject of study, providing insights into its potential applications and handling requirements (Parys & Pyka, 2010).

Applications in Synthesis

The compound has been used in the synthesis of various molecules, showing its versatility in chemical reactions. For instance, it has been involved in the efficient synthesis of pseudopeptides bearing an amidoxime function, which could have potential applications in various fields of biochemistry and pharmacology (Ovdiichuk et al., 2015).

properties

IUPAC Name

methyl 4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-8-15-13(16)12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYZUCBZLSWMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester

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